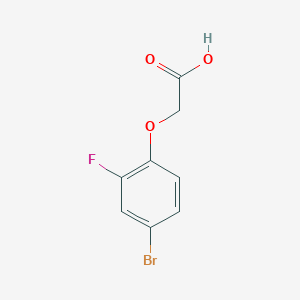

(4-Bromo-2-fluoro-phenoxy)-acetic acid

描述

(4-Bromo-2-fluoro-phenoxy)-acetic acid is an organic compound with the molecular formula C8H6BrFO3. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with bromine and fluorine atoms. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-fluoro-phenoxy)-acetic acid typically involves the reaction of 4-bromo-2-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of chloroacetic acid, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and efficient purification techniques to isolate the desired product .

化学反应分析

Types of Reactions

(4-Bromo-2-fluoro-phenoxy)-acetic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced products.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 4-bromo-2-fluorobenzoic acid, while reduction can produce 4-bromo-2-fluorophenol .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₈H₆BrF O₃

- Molecular Weight : 249.03 g/mol

- IUPAC Name : 2-(4-bromo-2-fluorophenoxy)acetic acid

The compound features a bromine atom and a fluorine atom on the phenoxy group, which influences its reactivity and biological activity. The presence of these halogens allows for various chemical reactions, including nucleophilic substitutions and oxidation processes.

Chemistry

(4-Bromo-2-fluoro-phenoxy)-acetic acid serves as a building block in organic synthesis. It can undergo various reactions:

- Substitution Reactions : The bromine and fluorine can be replaced by other functional groups.

- Oxidation Reactions : Can be oxidized to yield corresponding carboxylic acids.

- Reduction Reactions : Reduction can lead to the formation of alcohols.

These reactions are facilitated using common reagents such as sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction.

Biology

In biological studies, this compound has been investigated for its interactions with enzymes and metabolic pathways. Notable findings include:

- Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications.

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent.

Medicine

The compound is being explored for its therapeutic properties:

- Drug Development : Its unique structure allows it to serve as a precursor in the synthesis of novel drug candidates.

- Anti-inflammatory Properties : Studies have indicated potential anti-inflammatory effects, warranting further investigation into its medicinal applications.

Case Study 1: Antibacterial Properties

A study evaluated the antibacterial activity of this compound against Gram-positive bacteria. Results indicated moderate activity, suggesting its potential as a lead compound for developing new antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Streptococcus pneumoniae | 64 μg/mL |

Further research is needed to elucidate the mechanism of action and optimize its efficacy against resistant strains.

Case Study 2: Enzyme Interaction

Research on enzyme interactions revealed that this compound acts as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in diabetes and obesity. The compound demonstrated weak inhibitory activity, indicating the need for structural modifications to enhance potency.

作用机制

The mechanism of action of (4-Bromo-2-fluoro-phenoxy)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

相似化合物的比较

Similar Compounds

- 4-Bromo-2-fluorobenzoic acid

- 4-Fluorophenoxyacetic acid

- 2-(4-Bromo-2-fluorophenyl)acetic acid

Uniqueness

(4-Bromo-2-fluoro-phenoxy)-acetic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications where other similar compounds may not be as effective .

生物活性

(4-Bromo-2-fluoro-phenoxy)-acetic acid is an organic compound characterized by its unique structure, which includes a phenoxy group attached to an acetic acid moiety, with bromine and fluorine substituents. This compound has garnered attention for its significant biological activities, particularly in the fields of herbicide development and potential pharmaceutical applications.

- Molecular Formula : C₈H₆BrFO₃

- CAS Number : 451-90-1

- Structural Features : The presence of halogen atoms (bromine and fluorine) on the aromatic ring enhances its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, including:

- Herbicidal Activity : The compound acts as a herbicide, inhibiting plant growth by interfering with specific biochemical pathways. Its mechanism involves targeting plant hormone signaling pathways, which are crucial for growth regulation .

- Antibacterial and Antifungal Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal activities, indicating its potential for development as a therapeutic agent in treating infections.

- Medicinal Chemistry Applications : Ongoing research is exploring the compound's potential in cancer therapy and other medicinal applications due to its unique structural characteristics that allow it to interact with various biological targets.

The mechanism of action for this compound involves:

- Inhibition of Enzyme Activity : The compound can bind to specific enzymes, preventing substrate access and inhibiting their activity, which is critical in both plant growth regulation and potential antimicrobial effects.

Table 1: Summary of Biological Activities

Case Study: Herbicidal Efficacy

A study conducted on the herbicidal efficacy of this compound demonstrated significant inhibition of growth in common agricultural weeds. The compound was found to disrupt auxin transport in plants, leading to abnormal growth patterns and eventual death of the target species.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other phenoxyacetic acid derivatives, highlighting its unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (2-Bromo-4-fluoro-phenoxy)-acetic acid | C₈H₆BrFO₃ | Similar structure but different halogen placement |

| 4-Bromo-2-fluorophenylacetic acid | C₈H₆BrFO₂ | Lacks the phenoxy group; different reactivity |

| 4-Bromo-3-methylphenoxy-acetic acid | C₉H₉BrO₂ | Methyl substitution alters biological activity |

This table illustrates how variations in halogen placement and functional groups can significantly affect the chemical behavior and biological activity of similar compounds.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Bromo-2-fluoro-phenoxy)-acetic acid, and how can purity be ensured?

Methodological Answer:

- Ester Hydrolysis : Start with ethyl 2-(2-acetyl-4-bromophenoxy)acetate (or similar esters) and hydrolyze under acidic or basic conditions. For example, use NaOH in ethanol/water followed by acidification to yield the acetic acid derivative .

- Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling using 4-bromo-2-fluorophenylboronic acid (CAS 216393-64-5) with bromoacetic acid derivatives. Catalyze with Pd(PPh₃)₄ in a THF/H₂O mixture at 80°C .

- Purification : Recrystallize from ethanol/water mixtures or use column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can this compound be characterized structurally and analytically?

Methodological Answer:

- Spectroscopy :

- Crystallography : Use SHELX suite for single-crystal X-ray diffraction. Refine structures with SHELXL-2018/3 to resolve halogen bonding patterns .

- Melting Point : Compare with literature values (e.g., 156–161°C for p-bromophenoxyacetic acid; discrepancies may indicate polymorphism) .

Q. What storage conditions are critical for maintaining compound stability?

Methodological Answer:

- Temperature : Store at 0–6°C in airtight containers to prevent degradation .

- Light Sensitivity : Protect from UV light using amber vials, as bromo/fluoro aromatics may undergo photolytic cleavage .

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the acetic acid group .

Advanced Research Questions

Q. How can researchers resolve discrepancies in physicochemical data (e.g., melting points, NMR shifts) across synthesis batches?

Methodological Answer:

- Polymorph Screening : Perform differential scanning calorimetry (DSC) and powder XRD to identify crystalline forms .

- Purity Analysis : Use LC-MS to detect trace impurities (e.g., unreacted boronic acid or ester intermediates) .

- Solvent Effects : Test recrystallization in alternative solvents (e.g., DMF vs. ethanol) to isolate dominant polymorphs .

Q. What role does this compound play in medicinal chemistry as a bioactive scaffold?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Modify the bromo/fluoro substituents to study effects on target binding. For example, replace Br with Cl or CF₃ to alter electron-withdrawing properties .

- Biological Screening : Test against kinase or enzyme targets (e.g., COX-2) using fluorescence polarization assays. Compare with analogs like 2-amino-4-bromo-3,5-difluorobenzoic acid, which shows enzyme interaction potential .

- Prodrug Design : Esterify the carboxylic acid group (e.g., methyl ester) to enhance cell permeability, followed by in vitro hydrolysis studies .

Q. How can cross-coupling reactions expand the derivatization of this compound for material science applications?

Methodological Answer:

- Suzuki Coupling : React with heteroaryl boronic acids (e.g., pyridinyl) to create π-conjugated systems for organic electronics. Optimize conditions with Pd(OAc)₂ and SPhos ligand .

- Oxidation/Reduction : Convert the acetic acid group to an alcohol (NaBH₄) or ketone (CrO₃) for functional diversity. Monitor via TLC and FTIR .

- Coordination Chemistry : Use the carboxylic acid as a ligand for metal-organic frameworks (MOFs). Characterize complexes with Cu(II) or Zn(II) via UV-Vis and EPR .

属性

IUPAC Name |

2-(4-bromo-2-fluorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXDHKIIFGVHOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368669 | |

| Record name | (4-Bromo-2-fluorophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

451-90-1 | |

| Record name | 2-(4-Bromo-2-fluorophenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=451-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-2-fluorophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。